molecular formula C10H11NO2 B1452602 N-(4-hydroxyphenyl)cyclopropanecarboxamide CAS No. 14372-30-6

N-(4-hydroxyphenyl)cyclopropanecarboxamide

Cat. No. B1452602
CAS RN: 14372-30-6
M. Wt: 177.2 g/mol
InChI Key: KXSOFKGSZDMTNE-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for N-(4-hydroxyphenyl)cyclopropanecarboxamide is 1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h3-7,12H,1-2H2,(H,11,13) .


Physical And Chemical Properties Analysis

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a powder that is stored at room temperature . Its melting point is between 208-210 degrees Celsius .

Scientific Research Applications

Alzheimer's Disease Research

N-(4-hydroxyphenyl)cyclopropanecarboxamide derivatives have been explored in Alzheimer's disease research. For example, certain derivatives were synthesized as potential PET agents for imaging the GSK-3 enzyme, which is significant in Alzheimer's disease pathology (Gao, Wang, & Zheng, 2017).

Corrosion Inhibition

Research has investigated the role of similar acrylamide derivatives, including N-(4-hydroxyphenyl) variations, in inhibiting corrosion, particularly in nitric acid solutions of copper (Abu-Rayyan et al., 2022).

Antiproliferative Activity

Compounds with a structure including N-(4-hydroxyphenyl)cyclopropanecarboxamide have shown antiproliferative activity against cancer cell lines, indicating potential for cancer treatment research (Lu et al., 2021).

Analgesic Applications

N-(4-hydroxyphenyl)cyclopropanecarboxamide derivatives, such as AM404, a metabolite of paracetamol, have been studied for their analgesic properties. This research has led to the synthesis of new compounds with potential analgesic applications (Sinning et al., 2008).

Fluorescence Binding Studies

Studies involving p-hydroxycinnamic acid amides, related to N-(4-hydroxyphenyl)cyclopropanecarboxamide, have explored fluorescence binding with bovine serum albumin, contributing to understanding of protein interactions (Meng et al., 2012).

Cancer Treatment Research

Compounds like N-(4-hydroxyphenyl)retinamide, similar to N-(4-hydroxyphenyl)cyclopropanecarboxamide, have been used in cancer prevention and therapy trials, showing effects through the induction of apoptosis in cancer cells (Suzuki et al., 1999).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(4-hydroxyphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h3-7,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSOFKGSZDMTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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